5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine
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Overview
Description
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a nucleoside that is a component of DNA. This compound is often used in scientific research to study cell proliferation and DNA synthesis.
Mechanism of Action
Target of Action
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine, also known as 1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a synthetic nucleoside analogue . Its primary target is DNA , specifically during the S phase of the cell cycle .
Mode of Action
This compound acts as a thymidine analogue and is incorporated into DNA during the S phase of the cell cycle . It competes with thymidine for incorporation into DNA . Once incorporated, it can be detected with an anti-BrdU antibody .
Biochemical Pathways
The compound is involved in the DNA synthesis pathway . It is used to study cell signaling and other processes that induce cell proliferation . It is commonly used to measure DNA synthesis and to label dividing cells .
Pharmacokinetics
It is known that the compound can be incorporated into dna during the s phase of the cell cycle , suggesting that it is able to penetrate the cell membrane and reach the cell nucleus.
Result of Action
The incorporation of this compound into DNA allows for the detection and study of cell proliferation . It can stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .
Biochemical Analysis
Biochemical Properties
5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is incorporated into cellular DNA during the S-phase of the cell cycle . It is selectively incorporated into cellular DNA during S-phase , which makes it an excellent marker for DNA synthesis and cell proliferation .
Cellular Effects
5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has been used to study the effect of electroconvulsive seizures on hippocampal neurogenesis . It has also been used to study the loss-of-gene function in adult zebrafish heart . It is known to stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .
Molecular Mechanism
The molecular mechanism of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves its incorporation into DNA during the S phase of the cell cycle . This incorporation often subsequently uses specific antibodies with fluorescent tags, for detection of the incorporated compound, via such methods as flow cytometry or fluorescence microscopy .
Temporal Effects in Laboratory Settings
The effects of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine over time in laboratory settings are not well-documented in the literature. It is known that it is used to measure DNA synthesis and to label dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine typically involves the bromination of 5’-deoxy-2’,3’-O-isopropylideneuridine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade brominating agents and solvents, along with specialized equipment to ensure the reaction is carried out safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The isopropylidene group can be hydrolyzed to yield the corresponding uridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isopropylidene group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while hydrolysis will yield the corresponding uridine derivative.
Scientific Research Applications
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and nucleoside analogue studies.
Biology: Employed in cell proliferation studies and DNA synthesis research.
Medicine: Investigated for its potential use as a radiosensitizer and diagnostic tool in cancer research.
Industry: Utilized in the production of nucleoside analogues for various applications
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies.
5-Iodo-2’-deoxyuridine: Similar to 5-bromo-2’-deoxyuridine but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.
Uniqueness
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is unique due to its isopropylidene protection, which can be selectively removed under specific conditions. This allows for targeted studies and applications in various fields .
Properties
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUBUBFFUODMSG-PEBGCTIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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